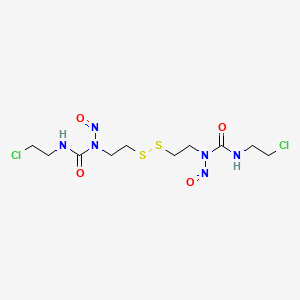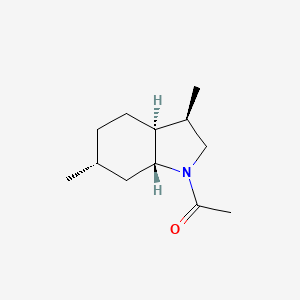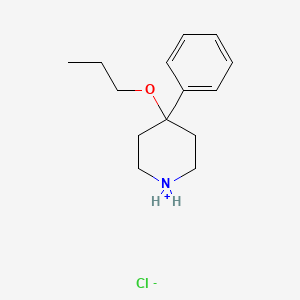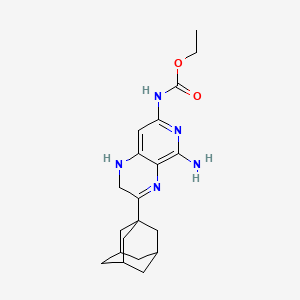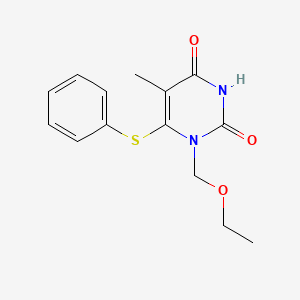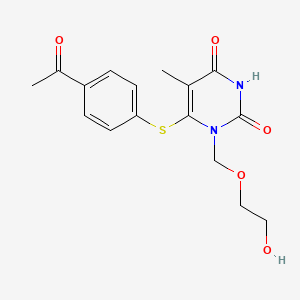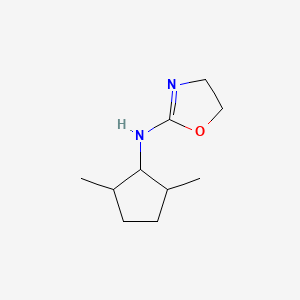
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline is a heterocyclic organic compound that features both an oxazoline ring and a cyclopentylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylcyclopentylamino)-2-oxazoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,5-dimethylcyclopentylamine with an oxazoline precursor in the presence of a suitable catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production processes.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The oxazoline ring can participate in nucleophilic substitution reactions, leading to the formation of substituted oxazolines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazoles, while reduction can produce amines.
Scientific Research Applications
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(2,5-Dimethylcyclopentylamino)-2-oxazoline exerts its effects involves interactions with specific molecular targets. The oxazoline ring can interact with enzymes or receptors, leading to changes in their activity. The cyclopentylamine moiety may also play a role in modulating the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethylcyclopentylamino)-2-thiazoline
- 2-(2,5-Dimethylcyclopentylamino)-2-imidazoline
- 2-(2,5-Dimethylcyclopentylamino)-2-pyrazoline
Uniqueness
2-(2,5-Dimethylcyclopentylamino)-2-oxazoline is unique due to the presence of both an oxazoline ring and a cyclopentylamine moiety. This combination imparts distinct chemical and biological properties that are not observed in similar compounds. The oxazoline ring provides stability and reactivity, while the cyclopentylamine moiety offers flexibility in interactions with biological targets.
Properties
CAS No. |
102571-10-8 |
|---|---|
Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-(2,5-dimethylcyclopentyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H18N2O/c1-7-3-4-8(2)9(7)12-10-11-5-6-13-10/h7-9H,3-6H2,1-2H3,(H,11,12) |
InChI Key |
GRUAEQIHHGJRFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C1NC2=NCCO2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





